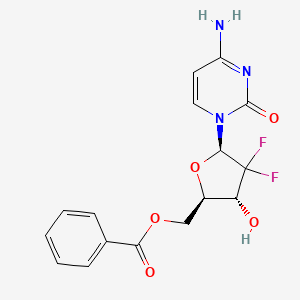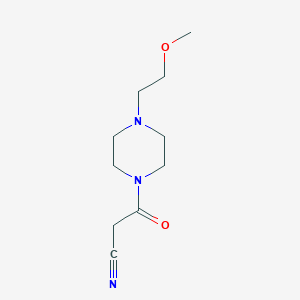
3-(4-(2-Methoxyethyl)piperazin-1-yl)-3-oxopropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(2-Methoxyethyl)piperazin-1-yl)-3-oxopropanenitrile is a chemical compound that features a piperazine ring substituted with a 2-methoxyethyl group and a nitrile group
Preparation Methods
The synthesis of 3-(4-(2-Methoxyethyl)piperazin-1-yl)-3-oxopropanenitrile typically involves the reaction of piperazine derivatives with appropriate nitrile-containing reagents. One common method involves the condensation of an oxiran imide derivative with an appropriate amine . The reaction conditions often include the use of solvents like ethanol and catalysts such as potassium hydroxide . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-(4-(2-Methoxyethyl)piperazin-1-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides
Scientific Research Applications
3-(4-(2-Methoxyethyl)piperazin-1-yl)-3-oxopropanenitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: This compound is studied for its potential interactions with biological targets, such as receptors and enzymes.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-(2-Methoxyethyl)piperazin-1-yl)-3-oxopropanenitrile involves its interaction with molecular targets such as receptors and enzymes. For example, it has been shown to have high affinity for dopamine D2, 5-HT2A, and 5-HT6 receptors . These interactions can modulate various biological pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
3-(4-(2-Methoxyethyl)piperazin-1-yl)-3-oxopropanenitrile can be compared with other piperazine derivatives, such as:
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds also interact with adrenergic receptors and have similar pharmacological profiles.
4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: These compounds are studied for their antimicrobial activity. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
Molecular Formula |
C10H17N3O2 |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
3-[4-(2-methoxyethyl)piperazin-1-yl]-3-oxopropanenitrile |
InChI |
InChI=1S/C10H17N3O2/c1-15-9-8-12-4-6-13(7-5-12)10(14)2-3-11/h2,4-9H2,1H3 |
InChI Key |
ILTRIJOGOCXQPA-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1CCN(CC1)C(=O)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


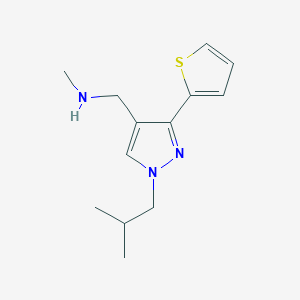
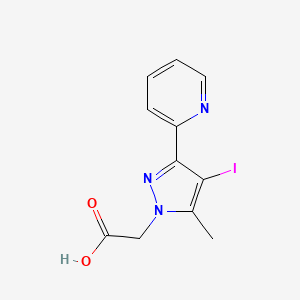
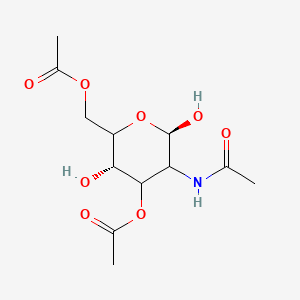
![1-C-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol](/img/structure/B13426679.png)
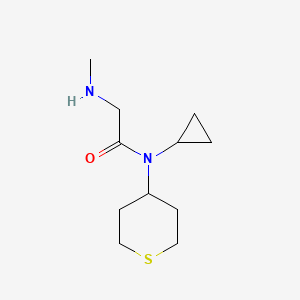
![3-[3,5-Bis(trifluoromethyl)phenyl]-1-[1-[3-[[3,5-bis(trifluoromethyl)phenyl]carbamoylamino]-1-naphthyl]-2-naphthyl]-1-isopropyl-urea](/img/structure/B13426701.png)


![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxolan-3-yl)propanoicacid](/img/structure/B13426716.png)

![Ammonium 7-[2,6-dimethyl-8-(2-methyl-1-oxobutoxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B13426721.png)
![1-[2-[(2-Chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid](/img/structure/B13426722.png)

